1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide is a synthetic organic compound with the molecular formula C17H15ClN4O This compound is notable for its complex structure, which includes a chloro-substituted isoquinoline ring, an ethyl group, and a pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Amidation: The chlorinated isoquinoline is reacted with N-ethyl-3-methylpyrazin-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis typically results in the formation of isoquinoline carboxylic acid and N-ethyl-3-methylpyrazin-2-amine.
Scientific Research Applications
1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline and pyrazinyl moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-ethyl-N-(2-pyridyl)isoquinoline-3-carboxamide
- 1-chloro-N-ethyl-N-(3-methylpyridyl)isoquinoline-3-carboxamide
- 1-chloro-N-ethyl-N-(4-methylpyrazin-2-yl)isoquinoline-3-carboxamide
Uniqueness
1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide is unique due to the specific positioning of the methyl group on the pyrazinyl ring, which can influence its electronic properties and steric interactions. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-chloro-N-ethyl-N-(3-methylpyrazin-2-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-3-22(16-11(2)19-8-9-20-16)17(23)14-10-12-6-4-5-7-13(12)15(18)21-14/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONXRZYEBYZSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=CN=C1C)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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